Saquinavir Mesylate is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Saquinavir (has active moiety).
Saquinavir mesylate
CAS No.: 149845-06-7
VCID: VC0003116
Molecular Formula: C39H54N6O8S
Molecular Weight: 766.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Saquinavir mesylate is an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infections. It belongs to the class of HIV protease inhibitors, which are crucial in managing HIV/AIDS by preventing the replication of the virus. Saquinavir mesylate is marketed under brand names such as Invirase and Fortovase, although the latter has been withdrawn from the market . Mechanism of ActionSaquinavir mesylate acts by inhibiting the HIV protease enzyme, which is essential for the maturation of viral particles. By blocking this enzyme, saquinavir prevents the virus from replicating effectively, thereby slowing the progression of HIV infection . It is typically used in combination with other antiretroviral drugs, such as ritonavir, to enhance its efficacy . Biological ActivitySaquinavir mesylate exhibits high antiviral activity against both HIV-1 and HIV-2 proteases, with Ki values of less than 0.1 nM and 0.12 nM, respectively . It also shows potential as an inhibitor of the SARS-CoV-2 3CLpro enzyme, as suggested by in silico docking models . This suggests a broader antiviral spectrum, although its primary use remains in HIV treatment. Pharmacokinetics and MetabolismSaquinavir is metabolized primarily by the liver enzyme CYP3A4, resulting in the formation of inactive metabolites . The drug is administered orally, and its bioavailability is significantly enhanced when co-administered with ritonavir, a potent inhibitor of CYP3A4 . In a mass balance study, most of the orally administered saquinavir was found to be excreted in the feces, with only a small fraction appearing in the urine . Clinical Use and FormulationsSaquinavir mesylate is available in capsule and tablet forms, marketed as Invirase . The drug was also previously available as a soft gel capsule formulation known as Fortovase, but this has been discontinued . Research has also focused on developing oral suspensions of saquinavir mesylate to improve its administration, especially in pediatric patients . Research Findings and DevelopmentRecent studies have explored the development and evaluation of saquinavir mesylate oral suspensions to enhance its bioavailability and patient compliance . Additionally, saquinavir's potential as a broad-spectrum antiviral agent has been investigated through computational models, highlighting its possible utility beyond HIV treatment . |
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CAS No. | 149845-06-7 |
Product Name | Saquinavir mesylate |
Molecular Formula | C39H54N6O8S |
Molecular Weight | 766.9 g/mol |
IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid |
Standard InChI | InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 |
Standard InChIKey | IRHXGOXEBNJUSN-YOXDLBRISA-N |
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O |
SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O |
Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Related CAS | 127779-20-8 (Parent) |
Synonyms | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid |
Reference | [1]. Kaldor et al (1995) Isophthalic acid derivatives: amino acid surrogates for the inhibition of HIV-1 protease. Bioorg.Med.Chem.Lett. 5 721. [2]. Yerino GA, Halabe EK, Zini E, Feleder EC. Bioequivalence study of two oral tablet formulations containing saquinavir mesylate boosted with ritonavir in healthy male subjects. Arzneimittelforschung. 2011;61(8):481-7. [3]. Branham ML, Moyo T, Govender T. Preparation and solid-state characterization of ball milled saquinavir mesylate for solubility enhancement. Eur J Pharm Biopharm. 2012 Jan;80(1):194-202. [4]. Brouwers J, Vermeire K, Grammen C, Schols D, Augustijns P. Early identification of availability issues for poorly water-soluble microbicide candidates in biorelevant media: a case study with saquinavir. Antiviral Res. 2011 Aug;91(2):217-23. [5]. Knechten H, Lutz T, Pulik P, Martin T, Tappe A, Jaeger H. Safety and Efficacy in HIV-1-Infected Patients Treated with Ritonavir-Boosted Saquinavir Mesylate. |
PubChem Compound | 60934 |
Last Modified | Sep 13 2023 |
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